N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide
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Overview
Description
N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide is a chemical compound with the molecular formula C9H12N2O2. It is an intermediate used in various chemical syntheses, particularly in the production of pyridin-3-ylacetaldehyde sodium salt, which is utilized in the synthesis of CB1/CB2 agonists for chronic pain treatment . This compound is also involved in the synthesis of 3-substituted quinoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide typically involves the reaction of pyridine-2-carboxylic acid with methoxyamine and methylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted acetamides .
Scientific Research Applications
N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of CB1/CB2 agonists, it plays a role in modulating the endocannabinoid system, which is involved in pain regulation . The compound’s structure allows it to interact with cannabinoid receptors, leading to the activation or inhibition of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide: This compound has a similar structure but with the pyridine ring substituted at the 3-position instead of the 2-position.
N-methoxy-N-methyl-2-(pyridin-4-yl)acetamide: Another similar compound with the pyridine ring substituted at the 4-position.
Uniqueness
N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows it to serve as a versatile intermediate in the synthesis of various bioactive molecules and pharmaceuticals .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-pyridin-2-ylacetamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(13-2)9(12)7-8-5-3-4-6-10-8/h3-6H,7H2,1-2H3 |
InChI Key |
WSUBTKIRSCVGSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=N1)OC |
Origin of Product |
United States |
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